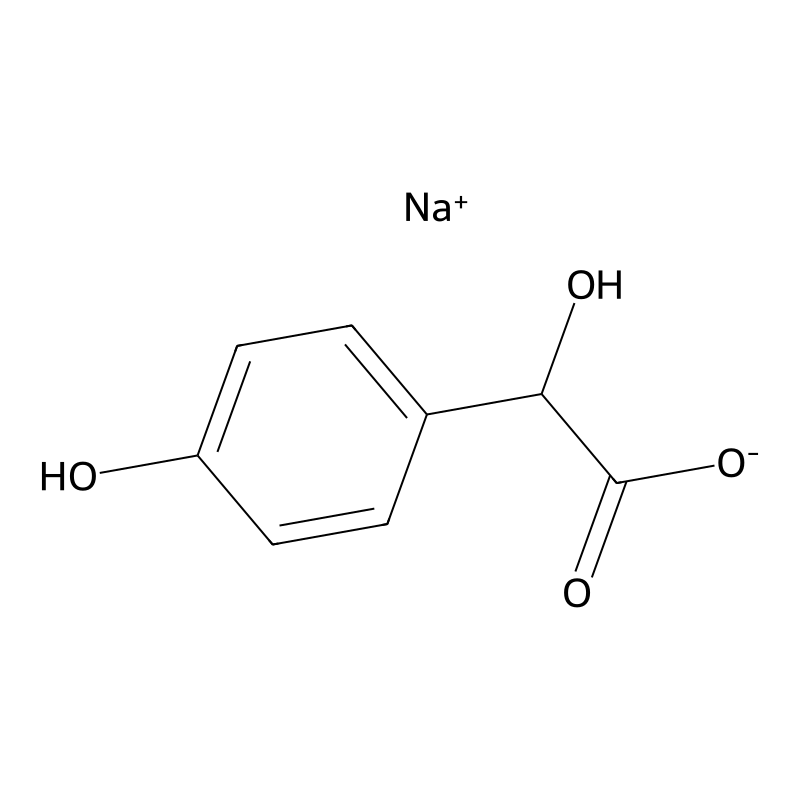

Sodium 2-hydroxy-2-(4-hydroxyphenyl)acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Identity:

- Sodium 2-hydroxy-2-(4-hydroxyphenyl)acetate, also known as sodium 4-hydroxymandelate or sodium p-hydroxymandelate, is a salt of 4-hydroxymandelic acid.

- Its chemical formula is C₈H₇NaO₄ and its CAS registry number is 69322-01-6. [Source: National Institutes of Health, PubChem, ]

Research Applications:

Sodium 2-hydroxy-2-(4-hydroxyphenyl)acetate has been studied in various scientific research fields, including:

- Biochemistry: As a substrate for enzymes involved in metabolism, such as phenylalanine hydroxylase and mandelate dehydrogenase. [Source: National Institutes of Health, PubChem, ]

- Pharmacology: For its potential effects on the nervous system and other physiological processes. More research is needed to understand its potential therapeutic applications. [Source: National Institutes of Health, PubChem, ]

- Environmental science: As a potential biomarker for environmental contamination. [Source: ResearchGate, "Determination of p-Hydroxymandelic Acid in Environmental Samples by High-Performance Liquid Chromatography with Electrochemical Detection", ]

Sodium 2-hydroxy-2-(4-hydroxyphenyl)acetate, commonly referred to as sodium gentisate, is an organic compound with the chemical formula C₈H₇NaO₄. It is a sodium salt derivative of 4-hydroxyphenylglycolic acid, characterized by the presence of hydroxyl groups that contribute to its chemical reactivity and biological activity. This compound is recognized for its versatility in various scientific fields, including chemistry, biology, and medicine .

Limitations and Future Research

Our understanding of Sodium Gentisate is limited due to the lack of dedicated research. Future investigations could explore:

- Natural origin and biological function: Identifying the source and potential role of Sodium Gentisate in nature.

- Synthesis and purification: Developing efficient methods for synthesizing and purifying enantiopure Sodium Gentisate.

- Chemical reactivity: Characterizing the reaction pathways and potential applications of Sodium Gentisate's functional groups.

- Biological activity: Investigating the potential effects of Sodium Gentisate on various biological systems.

- Oxidation: Under oxidative conditions, this compound can be converted into quinones and other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

- Reduction: The compound can undergo reduction to yield phenolic derivatives, utilizing reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution: The hydroxyl groups in the compound can engage in nucleophilic substitution reactions, allowing for the introduction of various alkyl or acyl groups when reacted with alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products- Oxidation: Quinones and oxidized derivatives.

- Reduction: Phenolic compounds.

- Substitution: Alkylated or acylated derivatives.

Sodium 2-hydroxy-2-(4-hydroxyphenyl)acetate exhibits notable biological activities, primarily attributed to its antioxidant properties. The compound can scavenge free radicals due to its hydroxyl groups, potentially offering protective effects against oxidative stress-related conditions. Additionally, it may interact with various enzymes and proteins, modulating their activities and contributing to its therapeutic potential .

Research indicates that sodium gentisate may possess antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents. Its ability to stabilize formulations also renders it useful in pharmaceutical and cosmetic applications.

The synthesis of sodium 2-hydroxy-2-(4-hydroxyphenyl)acetate typically involves the neutralization of 4-hydroxyphenylglycolic acid with sodium hydroxide. The process can be outlined as follows:

- Dissolve 4-hydroxyphenylglycolic acid in water.

- Gradually add sodium hydroxide solution while monitoring the pH until it reaches a neutral level.

- Evaporate the resulting solution to obtain the sodium salt in solid form.

In industrial settings, large-scale production may utilize controlled neutralization processes to ensure high yield and purity of the product .

Sodium 2-hydroxy-2-(4-hydroxyphenyl)acetate finds applications across various domains:

- Chemistry: Serves as a building block in organic synthesis and as an intermediate for preparing diverse chemical compounds.

- Biology: Investigated for its potential roles as an antioxidant and antimicrobial agent.

- Medicine: Explored for therapeutic applications related to oxidative stress-related conditions.

- Industry: Utilized in formulating pharmaceuticals and cosmetic products due to its stabilizing properties .

Studies on the interactions of sodium 2-hydroxy-2-(4-hydroxyphenyl)acetate with biological molecules have shown that it can effectively scavenge free radicals. This action is crucial for its antioxidant capabilities. Furthermore, research indicates that the compound may influence enzyme activity, suggesting potential roles in metabolic pathways relevant to health and disease management .

Several compounds share structural similarities with sodium 2-hydroxy-2-(4-hydroxyphenyl)acetate, including:

- 4-Hydroxyphenylacetic acid: Contains similar hydroxyl and carboxyl functional groups but lacks the sodium salt form.

- 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid: The free acid form of sodium 2-hydroxy-2-(4-hydroxyphenyl)acetate.

Uniqueness

Sodium 2-hydroxy-2-(4-hydroxyphenyl)acetate is unique due to its sodium salt form, which enhances water solubility compared to its free acid counterpart. This property makes it particularly suitable for applications requiring aqueous solutions, such as biological and medical research .

Sodium 2-hydroxy-2-(4-hydroxyphenyl)acetate exhibits distinctive solubility properties that are significantly enhanced compared to its parent acid form due to the presence of the sodium counterion. The compound demonstrates excellent water solubility, which makes it particularly useful in aqueous formulations and biological applications [1] [2]. This enhanced aqueous solubility is a direct consequence of the ionic nature of the sodium salt, which facilitates dissolution through ion-dipole interactions with water molecules.

Table 1: Basic Molecular Properties of Sodium 2-hydroxy-2-(4-hydroxyphenyl)acetate

| Property | Value |

|---|---|

| Molecular Formula | C8H7NaO4 |

| Molecular Weight | 190.13 g/mol |

| CAS Number | 69322-01-6 |

| IUPAC Name | sodium;2-hydroxy-2-(4-hydroxyphenyl)acetate |

| SMILES | [Na+].OC(C([O-])=O)C1=CC=C(O)C=C1 |

The compound shows moderate solubility in polar aprotic solvents such as dimethyl sulfoxide, attributed to hydrogen bonding capabilities of the hydroxyl groups with solvent molecules [1]. In polar protic solvents like methanol, the compound maintains good solubility, though slightly reduced compared to water. Ethanol shows partial solubility, while non-polar organic solvents demonstrate poor to negligible solubility due to the ionic character of the compound [3].

Table 2: Solubility Characteristics of Sodium 2-hydroxy-2-(4-hydroxyphenyl)acetate

| Solvent | Solubility | Notes |

|---|---|---|

| Water | Soluble | Enhanced solubility due to sodium salt form |

| Dimethyl sulfoxide (DMSO) | Moderate solubility | Good solubility in polar aprotic solvents |

| Methanol | Soluble | Soluble in polar protic solvents |

| Ethanol | Partially soluble | Lower solubility than methanol |

| Organic solvents (general) | Insoluble to slightly soluble | Poor solubility in non-polar solvents |

Regarding hydration states, the parent compound 4-hydroxymandelic acid is known to exist as a monohydrate (C8H8O4·H2O) with a molecular weight of 186.17 g/mol [4] [5]. The hydrated form shows characteristic water content of approximately 8.0 to 11.0 percent [5]. Thermogravimetric analysis studies on related mandelic acid salts indicate that dehydration typically occurs in the temperature range of 40-160°C, often in multiple steps depending on the specific hydration state [6].

Acid-Base Behavior and pKa Determination

The acid-base properties of sodium 2-hydroxy-2-(4-hydroxyphenyl)acetate are fundamentally different from its parent acid due to the salt formation. The parent compound, 4-hydroxymandelic acid, exhibits a carboxylic acid pKa of 3.30 [7] [8], which is typical for α-hydroxy carboxylic acids. This relatively low pKa reflects the electron-withdrawing effect of both the hydroxyl group and the aromatic ring system, which stabilizes the conjugate base.

Table 3: Acid-Base Properties and pKa Values

| Compound | pKa (carboxylic acid) | pKa (phenolic OH) | Reference |

|---|---|---|---|

| 4-Hydroxymandelic acid (parent acid) | 3.30 | ~9-10 (estimated) | PhytoHub database |

| Mandelic acid | 3.41 | N/A | Literature values |

| 4-Hydroxyphenylacetic acid | 4.50 | ~9-10 (estimated) | ChemicalBook |

| Sodium 2-hydroxy-2-(4-hydroxyphenyl)acetate | N/A (salt form) | ~9-10 (estimated) | Estimated from parent acid |

The phenolic hydroxyl group in the 4-position of the benzene ring exhibits a pKa estimated around 9-10, which is characteristic of phenolic compounds. This value is influenced by the electron-donating nature of the hydroxyl substituent and the resonance stabilization of the phenoxide anion [7]. The sodium salt form effectively neutralizes the carboxylic acid function, eliminating its acidic character while retaining the phenolic hydroxyl group as the primary ionizable functionality.

In aqueous solutions, the compound exists predominantly as the sodium carboxylate at physiological pH, with the phenolic group remaining largely protonated under these conditions. The dual hydroxyl functionality allows for extensive hydrogen bonding interactions, which contributes to its solubility characteristics and potential for stabilizing formulations [1].

Thermal Stability and Decomposition Kinetics

Thermal stability analysis of sodium 2-hydroxy-2-(4-hydroxyphenyl)acetate reveals that the compound maintains structural integrity under normal storage and handling conditions. Based on studies of related mandelic acid derivatives, the compound demonstrates thermal stability up to approximately 200°C [9] [6], above which decomposition processes begin to occur.

Table 4: Thermal Properties of Sodium 2-hydroxy-2-(4-hydroxyphenyl)acetate

| Property | Value | Notes |

|---|---|---|

| Melting Point | Not specified for sodium salt | Sodium salts typically have higher melting points |

| Decomposition Temperature | >200°C (estimated) | Based on related mandelic acid derivatives |

| Thermal Stability Range | Room temperature to ~200°C | Stable under normal conditions |

| Dehydration Temperature | 40-160°C (for hydrated forms) | From TGA studies of similar compounds |

| Storage Temperature | Room temperature | Store in cool, dry place |

Thermogravimetric analysis (TGA) studies on similar alkali metal mandelates indicate that dehydration processes occur in the initial stages of heating, typically between 40-160°C for hydrated forms [6]. The decomposition kinetics follow a multi-step pattern, with the initial dehydration followed by more complex thermal degradation processes at higher temperatures.

Research on related mandelic acid salts demonstrates that thermal decomposition typically occurs through consecutive steps, with the formation of intermediate carbonaceous residues before final conversion to metal carbonates [6] [10]. The thermal stability of alkali metal mandelates generally follows the order: K > Na > Rb > Cs, suggesting that the sodium salt exhibits good intermediate thermal stability within this series.

The compound should be stored at room temperature in a cool, dry environment to maintain stability [11] [12]. Protection from light and inert atmosphere storage may be beneficial for long-term stability, as indicated by handling recommendations for related hydroxymandelic acid derivatives [5].

Solid-State Polymorphism Studies

Polymorphism investigations for sodium 2-hydroxy-2-(4-hydroxyphenyl)acetate are limited in the current literature, though related mandelic acid derivatives demonstrate significant polymorphic behavior that provides insight into potential solid-state variations.

Studies on mandelic acid enantiomers and derivatives reveal extensive polymorphic diversity. Research on 3-chloromandelic acid identified at least two enantiopure and three racemic crystal polymorphs, demonstrating that mandelic acid derivatives can exist in multiple crystalline forms with different thermodynamic stabilities [13]. The computed crystal energy landscape for such compounds reveals numerous possible structures, some predicted to be more thermodynamically favorable than known forms.

Crystallization behavior of mandelic acids shows sensitivity to both crystallization conditions and chemical substituents [13]. The observed polymorphism does not follow simple crystal engineering rules, with nucleation and crystallization appearing to be determined by kinetics rather than purely thermodynamic factors. The diversity in crystallization behavior demonstrates that factors influencing crystal nucleation and growth kinetics are complex and not yet fully understood.

For 4-hydroxymandelic acid specifically, the compound typically occurs as a monohydrate with characteristic crystalline properties [5]. The hydrated form appears as a white to light red crystalline powder, suggesting some potential for color polymorphism or variable hydration states affecting appearance [14]. X-ray powder diffraction patterns would be necessary to definitively characterize any polymorphic forms of the sodium salt.

Pharmaceutical relevance of polymorphism is significant, as different crystal forms can exhibit varying dissolution rates, bioavailability, and stability profiles. Studies on related compounds such as formoterol derivatives demonstrate that different polymorphic forms can have substantially different melting points (189.8°C versus 236.3°C for different forms) [9], indicating the importance of polymorph control in pharmaceutical applications.

The formation conditions for different polymorphic forms typically involve variations in crystallization solvents, temperature, concentration, and cooling rates. For mandelic acid derivatives, methods including crystallization from water, methanol-water mixtures, and controlled pH conditions have been used to obtain different crystalline forms [9] [15].

Other CAS

73779-35-8

69322-01-6